molecular formula C17H25NO3 B14346414 6-Ethyl-6-(3-methoxyphenyl)-4-methyl-2-propylmorpholin-3-one CAS No. 92712-97-5

6-Ethyl-6-(3-methoxyphenyl)-4-methyl-2-propylmorpholin-3-one

Cat. No.: B14346414
CAS No.: 92712-97-5
M. Wt: 291.4 g/mol
InChI Key: SYNMWIAIQJRCOT-UHFFFAOYSA-N
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Description

6-Ethyl-6-(3-methoxyphenyl)-4-methyl-2-propylmorpholin-3-one is a complex organic compound that belongs to the class of morpholinones. This compound is characterized by its unique structure, which includes an ethyl group, a methoxyphenyl group, a methyl group, and a propyl group attached to a morpholinone ring. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-6-(3-methoxyphenyl)-4-methyl-2-propylmorpholin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Morpholinone Ring: The initial step involves the formation of the morpholinone ring through a cyclization reaction. This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of Substituents: The ethyl, methoxyphenyl, methyl, and propyl groups are introduced through various substitution reactions. These reactions often require the use of reagents such as alkyl halides, Grignard reagents, or organolithium compounds.

    Purification: The final product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-6-(3-methoxyphenyl)-4-methyl-2-propylmorpholin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, Grignard reagents, organolithium compounds

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted morpholinones

Scientific Research Applications

6-Ethyl-6-(3-methoxyphenyl)-4-methyl-2-propylmorpholin-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Ethyl-6-(3-methoxyphenyl)-4-methyl-2-propylmorpholin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    6-Ethyl-6-(3-methoxyphenyl)-4-methyl-2-butylmorpholin-3-one: Similar structure but with a butyl group instead of a propyl group.

    6-Ethyl-6-(3-methoxyphenyl)-4-methyl-2-isopropylmorpholin-3-one: Similar structure but with an isopropyl group instead of a propyl group.

    6-Ethyl-6-(3-methoxyphenyl)-4-methyl-2-ethylmorpholin-3-one: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness

The uniqueness of 6-Ethyl-6-(3-methoxyphenyl)-4-methyl-2-propylmorpholin-3-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

92712-97-5

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

6-ethyl-6-(3-methoxyphenyl)-4-methyl-2-propylmorpholin-3-one

InChI

InChI=1S/C17H25NO3/c1-5-8-15-16(19)18(3)12-17(6-2,21-15)13-9-7-10-14(11-13)20-4/h7,9-11,15H,5-6,8,12H2,1-4H3

InChI Key

SYNMWIAIQJRCOT-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=O)N(CC(O1)(CC)C2=CC(=CC=C2)OC)C

Origin of Product

United States

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